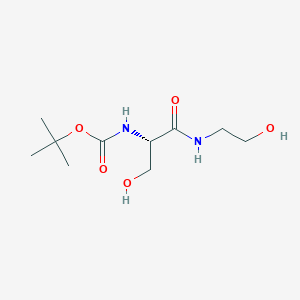

N-(N-Boc-L-SERYL)-2-AMINOETHANOL

Description

N-(N-Boc-L-SERYL)-2-AMINOETHANOL is a serine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a 2-aminoethanol moiety. This compound is structurally characterized by the esterification of Boc-L-serine with 2-aminoethanol, resulting in a hybrid molecule with applications in peptide synthesis, drug delivery, and biochemical research. The Boc group enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . Its polar nature confers solubility in solvents like dimethyl sulfoxide (DMSO) or methanol, making it suitable for organic and polymer chemistry applications .

Properties

Molecular Formula |

C10H20N2O5 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(16)12-7(6-14)8(15)11-4-5-13/h7,13-14H,4-6H2,1-3H3,(H,11,15)(H,12,16)/t7-/m0/s1 |

InChI Key |

AGMMYKOLPLBCQE-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCCO |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-(Benzyloxycarbonyl)-2-aminoethanol (Cbz-2-Aminoethanol)

- Structure : Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

- Synthesis: Prepared via reaction of 2-aminoethanol with benzyl chloroformate under basic conditions .

- Deprotection: Requires hydrogenolysis (H₂/Pd-C), contrasting with Boc’s acid-labile cleavage.

b. D-Phenylglycine/2-Aminoethanol Ureidoamide (Compound 5d)

- Structure: Combines D-phenylglycine and 2-aminoethanol via a ureido linkage.

- Synthesis: Formed by coupling benzotriazolide-activated NSAIDs with amino alcohol derivatives under solvent-free conditions .

- Reactivity : Lacks a protecting group, enabling direct participation in further reactions but reducing stability during storage .

c. N-Ethyl-N-isopropylaminoethane-2-ol

- Structure: Alkyl-substituted 2-aminoethanol derivative with ethyl and isopropyl groups.

- Properties : Hydrophobic due to alkyl chains, limiting solubility in polar solvents. Used in surfactants and chemical intermediates .

Comparative Data Table

Key Research Findings

- Reactivity: Boc-protected derivatives like this compound exhibit superior compatibility with peptide coupling reagents (e.g., EDC/HOBt) compared to Cbz analogues, which may require additional deprotection steps .

- Thermal Stability : Boc carbamates decompose at higher temperatures (~150°C) than carbonate derivatives (e.g., methyl carbonates, which degrade at ~120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.